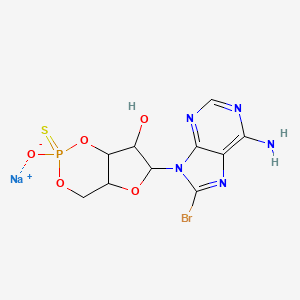
4-(Trimethoxysilyl)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trimethoxysilyl)butan-1-OL is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents and water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, particularly its ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Trimethoxysilyl)butan-1-OL can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-1-ol with trimethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trimethoxysilyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trimethoxysilyl)butanal or 4-(Trimethoxysilyl)butanoic acid.
Reduction: 4-(Trimethoxysilyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Trimethoxysilyl)butan-1-OL has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Trimethoxysilyl)butan-1-OL involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 1,6-Bis(trimethoxysilyl)hexane
- 1,4-Bis(triethoxysilyl)benzene
Uniqueness
4-(Trimethoxysilyl)butan-1-OL is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This allows it to interact effectively with a wide range of materials, making it versatile for various applications. Its ability to form strong siloxane bonds also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
177072-52-5 |
|---|---|
Formule moléculaire |
C7H18O4Si |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
4-trimethoxysilylbutan-1-ol |
InChI |
InChI=1S/C7H18O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h8H,4-7H2,1-3H3 |
Clé InChI |
PIDYPPNNYNADRY-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCCO)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)



![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
amine](/img/structure/B12107553.png)
